molecular formula C12H17N3O2S B2884830 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2310140-54-4

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2884830
CAS No.: 2310140-54-4
M. Wt: 267.35
InChI Key: IJSGQRVGPUGDRV-UHFFFAOYSA-N
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Description

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the bicyclic core through a Diels-Alder reaction.
  • Introduction of the methylene group via a Wittig reaction.
  • Attachment of the pyrazole ring through a nucleophilic substitution reaction.
  • Sulfonylation of the pyrazole ring using sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide or thiol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound could be studied for its potential as a pharmacophore in drug design. Its bicyclic structure and functional groups may interact with biological targets in unique ways, leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound might be investigated for its potential to act as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane: can be compared to other bicyclic compounds with sulfonyl and pyrazole groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methylidene-8-(1-methylpyrazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-9-5-10-3-4-11(6-9)15(10)18(16,17)12-7-13-14(2)8-12/h7-8,10-11H,1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSGQRVGPUGDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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